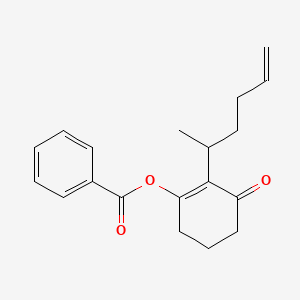
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate is a complex organic compound with a unique structure that combines a cyclohexenone ring, a benzoate ester, and a hexenyl side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is the aldol condensation of cyclohexanone with hex-5-en-2-one, followed by esterification with benzoic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide for the aldol condensation and an acid catalyst like sulfuric acid for the esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like alcohols and amines can be used under acidic or basic conditions to achieve substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the carbonyl group and the benzoate ester, which can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Hex-5-en-2-yl benzoate: Similar structure but lacks the cyclohexenone ring.
Cyclohex-1-en-1-yl benzoate: Similar structure but lacks the hexenyl side chain.
2-(Hex-5-en-2-yl)-3-oxocyclohexanone: Similar structure but lacks the benzoate ester.
Uniqueness
2-(Hex-5-en-2-yl)-3-oxocyclohex-1-en-1-yl benzoate is unique due to the combination of its structural features, which confer distinct reactivity and potential applications. The presence of both the cyclohexenone ring and the benzoate ester allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.
Propiedades
Número CAS |
77283-85-3 |
|---|---|
Fórmula molecular |
C19H22O3 |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
(2-hex-5-en-2-yl-3-oxocyclohexen-1-yl) benzoate |
InChI |
InChI=1S/C19H22O3/c1-3-4-9-14(2)18-16(20)12-8-13-17(18)22-19(21)15-10-6-5-7-11-15/h3,5-7,10-11,14H,1,4,8-9,12-13H2,2H3 |
Clave InChI |
YXBNKSJTCMIGFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC=C)C1=C(CCCC1=O)OC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


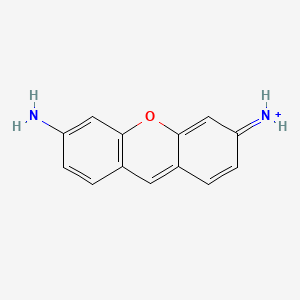
![5-Chloro-1-[(3,4-dichlorophenyl)methyl]-7-methyl-1H-indole-2,3-dione](/img/structure/B14442880.png)
![4-Pentylphenyl 4-pentylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14442887.png)

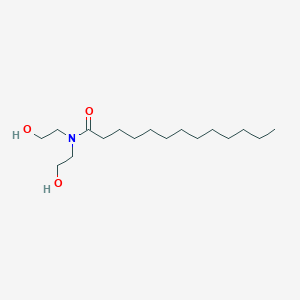
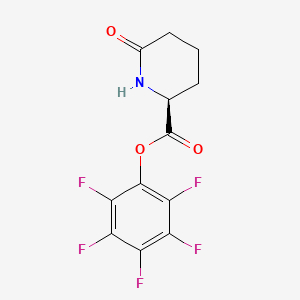
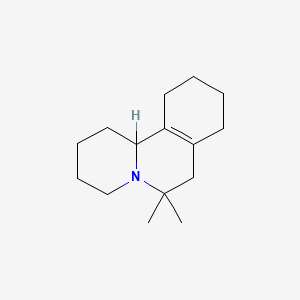
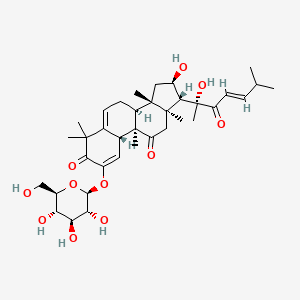
![2-Chloroquinoxalino[2,3-c]cinnoline](/img/structure/B14442914.png)
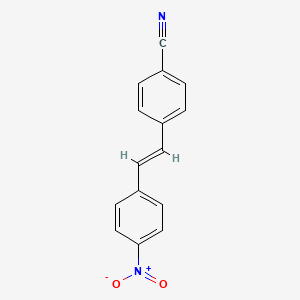
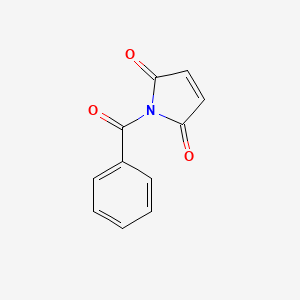

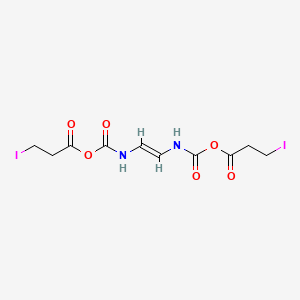
![4-[(2-{[2-(Ethylsulfanyl)ethyl]sulfanyl}ethyl)amino]-4-oxobutanoic acid](/img/structure/B14442936.png)
